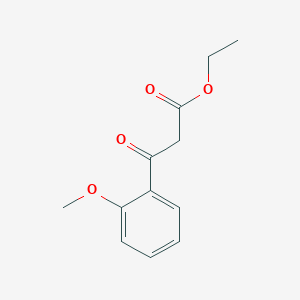
邻甲苯基二膦
描述
Di(o-tolyl)phosphine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Synthesis Analysis
Tertiary phosphines, such as Di(o-tolyl)phosphine, are synthesized and reviewed in various publications . The synthesis of new phosphines is classified according to the used synthetic approaches. The data concerning various synthetic approaches to new phosphines are summarized and reviewed .Molecular Structure Analysis
The empirical formula of Di(o-tolyl)phosphine is C14H15P . It contains a total of 31 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 phosphane .Chemical Reactions Analysis
Di(o-tolyl)phosphine is involved in various types of reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The O,P-acetals generated from tris (o-tolyl)phosphine underwent efficient substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis
Di(o-tolyl)phosphine has a molecular weight of 214.24 . It is a crystalline powder that is soluble in alcohol and slightly soluble in cold water .科学研究应用
均相催化
邻甲苯基二膦: 在均相催化中被广泛用作配体。它通过与过渡金属形成配合物来促进各种有机转化。 这些配合物在Buchwald-Hartwig 交叉偶联等反应中至关重要,该反应形成药物中必不可少的 C-N 键 .
非均相催化
在非均相催化中,邻甲苯基二膦可以固定在固体载体上,以创建易于从反应混合物中回收的催化剂。 这种应用在工业过程中尤其有价值,在工业过程中,催化剂的分离和循环利用对于经济和环境原因至关重要 .
纳米材料合成
这种膦用作纳米材料合成的前体。 它在纳米尺度上与金属结合的能力使其成为合成具有特定性质的纳米粒子的理想候选者,这些纳米粒子用于电子学和材料科学 .
光学应用
含有邻甲苯基二膦的金属有机膦配合物表现出可调的光学性质。 这些特性被利用于开发用于太阳能电池和光伏的新型材料,有助于可再生能源技术的进步 .
药物研究
在药物研究中,邻甲苯基二膦参与复杂分子的合成。 它充当手性配体,在分子中诱导不对称性,这是药物设计和合成的关键方面 .
农用化学品开发
该化合物还用于农用化学品的开发。 它的膦部分可以与各种生物靶标相互作用,从而产生更有效且更环保的新型杀虫剂和除草剂 .
染料合成
邻甲苯基二膦: 在染料合成中发挥作用。 它可用于将含磷基团引入染料分子,这可以改变它们的吸收特性并提高它们的稳定性或耐光性 .
配位化学
在配位化学中,邻甲苯基二膦用于研究金属配合物的键合和结构。 这些研究对于理解金属在各种化学环境中的行为至关重要,并且可以导致发现新的反应性模式 .
作用机制
Target of Action
Di(o-tolyl)phosphine is primarily used as a ligand in various coupling reactions . It plays a crucial role in the catalysis of these reactions, acting as a bridge between the metal catalyst and the organic substrates .
Mode of Action
The mode of action of Di(o-tolyl)phosphine involves its interaction with metal catalysts and organic substrates in coupling reactions . It binds to the metal catalyst, forming a complex that facilitates the coupling of organic substrates . This interaction results in the formation of new carbon-carbon or carbon-heteroatom bonds .
Biochemical Pathways
Di(o-tolyl)phosphine affects several biochemical pathways, primarily those involved in the formation of carbon-carbon and carbon-heteroatom bonds . These pathways are crucial in organic synthesis, leading to the formation of complex organic molecules from simpler precursors .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability in systems where these solvents are present .
Result of Action
The molecular and cellular effects of Di(o-tolyl)phosphine’s action are primarily seen in the products of the reactions it catalyzes . By facilitating the formation of new bonds, Di(o-tolyl)phosphine enables the synthesis of complex organic molecules from simpler precursors .
Action Environment
The action, efficacy, and stability of Di(o-tolyl)phosphine can be influenced by various environmental factors. For instance, the presence of moisture or oxygen may affect its stability and reactivity . Furthermore, the type of solvent used can also impact the efficiency of the reactions it catalyzes .
安全和危害
未来方向
Di(o-tolyl)phosphine is a useful catalyst for C-C and C-N cross-coupling reactions . It is also used in the Heck reaction and Suzuki coupling of propargylic carbonates . The use of Di(o-tolyl)phosphine in these areas continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .
生化分析
Biochemical Properties
Di(o-tolyl)phosphine plays a significant role in biochemical reactions, particularly as a ligand in catalytic processes. It interacts with various enzymes and proteins, facilitating reactions by stabilizing transition states and enhancing reaction rates. For instance, in the Buchwald-Hartwig cross-coupling reaction, Di(o-tolyl)phosphine forms complexes with palladium, which then interacts with aryl halides and amines to form carbon-nitrogen bonds . This interaction is crucial for the synthesis of many pharmaceuticals and organic compounds.
Cellular Effects
Di(o-tolyl)phosphine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions. For example, Di(o-tolyl)phosphine can modulate the activity of enzymes involved in the oxidative stress response, leading to changes in gene expression and cellular metabolism . These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, Di(o-tolyl)phosphine exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as palladium and platinum. These complexes can then interact with various substrates, facilitating catalytic reactions. Additionally, Di(o-tolyl)phosphine can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Di(o-tolyl)phosphine can change over time due to its stability and degradation properties. It has been observed that Di(o-tolyl)phosphine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to air and moisture . This degradation can lead to a decrease in its effectiveness as a ligand and may result in long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Di(o-tolyl)phosphine vary with different dosages in animal models. At low doses, it has been observed to facilitate catalytic reactions without causing significant toxic effects. At high doses, Di(o-tolyl)phosphine can exhibit toxic effects, including respiratory and skin irritation . These adverse effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
Di(o-tolyl)phosphine is involved in various metabolic pathways, particularly those related to its role as a ligand in catalytic reactions. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, Di(o-tolyl)phosphine can affect the activity of enzymes involved in the synthesis of organic compounds, thereby altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, Di(o-tolyl)phosphine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. For instance, Di(o-tolyl)phosphine may bind to proteins involved in intracellular transport, facilitating its movement to target sites where it can exert its catalytic effects .
Subcellular Localization
The subcellular localization of Di(o-tolyl)phosphine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in areas where catalytic reactions occur, such as the cytoplasm and mitochondria . This localization is crucial for its activity and function, as it ensures that Di(o-tolyl)phosphine is present at the sites where it is needed for catalytic processes.
属性
IUPAC Name |
bis(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15P/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRVFPPZMPHYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1PC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404638 | |
| Record name | Di(o-tolyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29949-64-2 | |
| Record name | Di(o-tolyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-o-tolylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





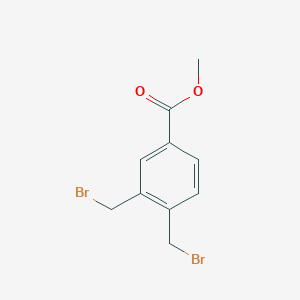
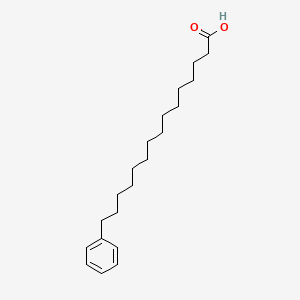
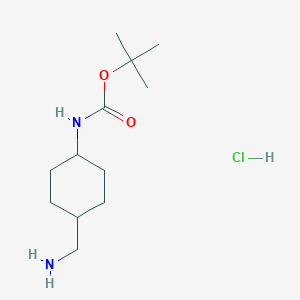
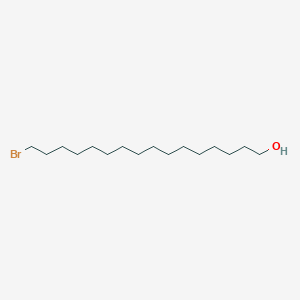
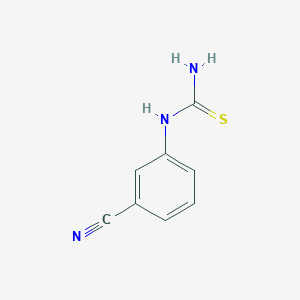
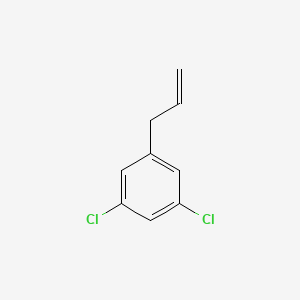
![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)
